molecular formula C15H10FNO2 B14015363 Acetamide,N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- CAS No. 16302-40-2

Acetamide,N-(7-fluoro-9-oxo-9H-fluoren-3-yl)-

Cat. No.: B14015363
CAS No.: 16302-40-2
M. Wt: 255.24 g/mol
InChI Key: MGISUIJFYUERSK-UHFFFAOYSA-N
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Description

Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- is a chemical compound with a unique structure that includes a fluorenone moiety substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- typically involves the acylation of a fluorenone derivative. One common method includes the reaction of 7-fluoro-9-oxo-9H-fluorene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to yield the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)-.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydroxyfluorene derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(7-fluoro-9-oxo-9H-fluoren-3-yl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

16302-40-2

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

N-(7-fluoro-9-oxofluoren-3-yl)acetamide

InChI

InChI=1S/C15H10FNO2/c1-8(18)17-10-3-5-12-13(7-10)11-4-2-9(16)6-14(11)15(12)19/h2-7H,1H3,(H,17,18)

InChI Key

MGISUIJFYUERSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

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